3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique structural features and potential biological activities. Classified as a sulfonamide and a heterocyclic compound, this molecule contains multiple functional groups, including a sulfonyl group and nitrogen atoms within its spirocyclic structure. Its molecular formula is , with a molecular weight of approximately 460.0 g/mol.
The synthesis of 3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, related compounds have been synthesized using methods such as:
Key technical details for successful synthesis include careful selection of reagents, reaction conditions (temperature and solvent), and purification techniques such as chromatography to isolate the desired product .
The molecular structure of 3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be represented using various notations:
InChI=1S/C23H26ClN3O3S/c1-22(2,3)17-9-7-16(8-10-17)20-21(28)26-23(25-20)11-13-27(14-12-23)31(29,30)19-6-4-5-18(24)15-19/h4-10,15H,11-14H2,1-3H3,(H,26,28)
This representation highlights the intricate arrangement of carbon, nitrogen, oxygen, and sulfur atoms within the molecule. The spirocyclic nature of the compound is emphasized by its unique triazaspiro structure .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 460.0 g/mol |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O |
The reactivity of 3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is influenced by its functional groups. Potential chemical reactions include:
Detailed mechanisms for these reactions would require empirical data from experimental studies or computational modeling to elucidate specific pathways and products formed during these reactions .
While specific mechanisms of action for this compound are not widely documented, compounds with similar structural features often exhibit significant biological activities such as:
Data supporting these mechanisms typically come from biological assays that assess the compound's effects on target enzymes or receptors .
Although specific physical properties such as density and boiling point are not provided in available sources, typical characteristics for similar compounds may include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Chemical properties are influenced by the presence of functional groups in the molecule. These may include:
Further experimental investigation or literature review would be required to establish detailed physical and chemical properties for this compound .
The potential applications of 3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one span various scientific fields:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2